molecular formula C19H20N2O4S B12576562 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester

Cat. No.: B12576562
M. Wt: 372.4 g/mol
InChI Key: CKCYRGLDFVYXIS-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide.

    Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group, often using tert-butyl alcohol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester involves inhibition of specific molecular targets. For example, it has been shown to inhibit FGFRs by binding to the ATP-binding site of the receptor, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester include other pyrrolopyridine derivatives such as:

    1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    1H-Pyrrolo[3,2-b]pyridine derivatives: These compounds have a similar structure but with a different arrangement of the pyrrole and pyridine rings.

    1H-Pyrrolo[2,3-c]pyridine derivatives: These compounds have a different fusion pattern of the pyrrole and pyridine rings.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-5-7-14(8-6-13)26(23,24)21-12-10-15-16(9-11-20-17(15)21)18(22)25-19(2,3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCYRGLDFVYXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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